An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a heterocyclic compound belonging to the tetrahydroisoquinoline class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of natural products and pharmacologically active compounds. Tetrahydroisoquinolines are known to exhibit diverse biological activities, making them privileged structures in drug discovery. This technical guide provides a comprehensive overview of the basic properties, synthesis, and known biological context of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its derivatives.
Core Properties
The fundamental physicochemical properties of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its commonly available hydrochloride salt are summarized below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the free base form of the title compound are not widely reported in the literature, with some listed values being predictions.
Table 1: Physicochemical Properties
| Property | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate HCl | Data Type |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₄ClNO₂ | --- |
| Molecular Weight | 191.23 g/mol | 227.69 g/mol [1] | Calculated |
| CAS Number | Not explicitly found | 877861-62-6[1] | --- |
| Appearance | Powder (for analogous quinoline) | --- | Experimental |
| Melting Point | 73-76 °C (for analogous quinoline) | Not Found | Experimental |
| Boiling Point | 330.2 °C at 760 mmHg | Not Found | Predicted |
| Density | 1.123 g/cm³ | Not Found | Predicted |
| Solubility | Not Found | Not Found | --- |
| pKa | 8.74 ± 0.20 | Not Found | Predicted |
| LogP | 1.44770 | Not Found | Predicted |
| Topological Polar Surface Area | --- | 38.3 Ų[1] | Calculated |
Chemical Structure and Identification
The chemical structure of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate consists of a fused bicyclic system with a benzene ring and a partially saturated pyridine ring, with a methyl ester group at the 6-position.
Caption: Chemical structure of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.
Synthesis Protocols
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be approached through two primary strategies: the construction of the tetrahydroisoquinoline core followed by functional group modification, or the direct cyclization of a precursor already containing the ester functionality.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a widely used method for the synthesis of tetrahydroisoquinolines.[2][3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5]
Caption: Generalized workflow for the Pictet-Spengler synthesis.
Experimental Protocol (General):
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Reactant Preparation: A solution of β-(4-carbomethoxyphenyl)ethylamine and a formaldehyde source (e.g., paraformaldehyde or an aqueous solution) in a suitable solvent (e.g., methanol, ethanol, or toluene).
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Acid Catalysis: The addition of a strong acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3]
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the cyclization to completion.
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Work-up and Purification: After cooling, the reaction is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Esterification of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid
An alternative route involves the synthesis of the corresponding carboxylic acid, followed by esterification.
Caption: Workflow for the synthesis via esterification.
Experimental Protocol (General - Fischer Esterification):
This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[6]
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Reaction Setup: 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is dissolved or suspended in a large excess of methanol, which acts as both the solvent and a reactant.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added.
-
Heating: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Neutralization and Extraction: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
Purification: The organic layer is dried and concentrated, and the resulting crude ester is purified by column chromatography or distillation.
Spectral Data
While experimental NMR data for the title compound is not available in the searched literature, typical chemical shifts for the core tetrahydroisoquinoline structure can be predicted based on data from analogous compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 8.0 | 125 - 135 |
| Aliphatic CH₂ (C1, C3, C4) | 2.5 - 4.5 | 25 - 50 |
| NH | 1.5 - 4.0 (broad) | --- |
| OCH₃ | ~3.9 | ~52 |
| C=O (ester) | --- | 165 - 175 |
| Quaternary Aromatic C | --- | 130 - 145 |
Note: These are approximate ranges and can vary depending on the solvent and specific electronic environment.
Biological Activity and Signaling Pathways
The broader class of 1,2,3,4-tetrahydroisoquinolines has been extensively studied and is known to interact with a variety of biological targets. However, specific pharmacological studies or elucidation of signaling pathway involvement for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate are not prominently featured in the available literature.
Derivatives of the tetrahydroisoquinoline scaffold have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Some derivatives have shown potential as anticancer agents.
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Antimicrobial Effects: Antibacterial and antifungal properties have been observed in certain analogs.
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Neurological Activity: The tetrahydroisoquinoline core is found in molecules that act as agonists or antagonists for various receptors in the central nervous system.[7] For instance, some derivatives have been investigated as potential treatments for neurodegenerative disorders.
-
Enzyme Inhibition: Tetrahydroisoquinoline-based compounds have been designed as inhibitors for enzymes such as phosphodiesterases (PDEs).
Given the diverse bioactivities of the parent scaffold, it is plausible that Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate could serve as a valuable intermediate or starting material for the synthesis of novel therapeutic agents. Further biological evaluation of this specific compound and its derivatives is warranted to explore its potential pharmacological profile.
Safety Information
The hydrochloride salt of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a molecule with a chemically interesting and biologically relevant scaffold. While detailed experimental data and specific biological studies for this particular compound are limited in the public domain, the general understanding of tetrahydroisoquinoline synthesis and pharmacology provides a solid foundation for its further investigation. The synthetic routes outlined, particularly the Pictet-Spengler reaction and esterification, offer viable pathways for its preparation. Future research into the specific biological activities of this compound and its derivatives could uncover novel therapeutic applications, making it a valuable subject for continued study in the fields of medicinal chemistry and drug development.
References
- 1. Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride | C11H14ClNO2 | CID 42614607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
